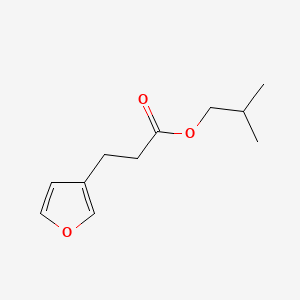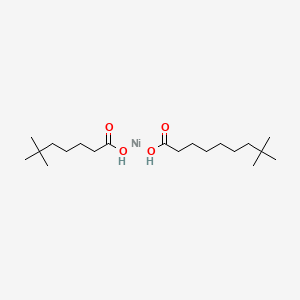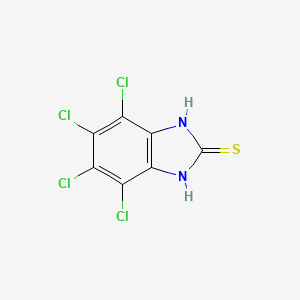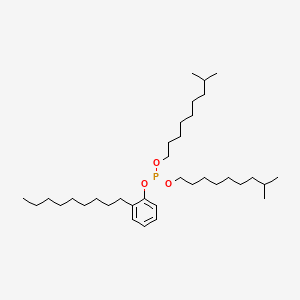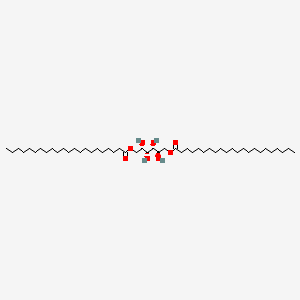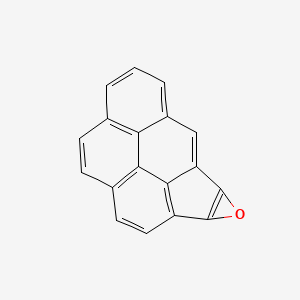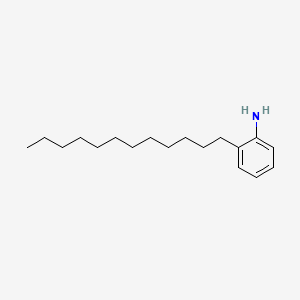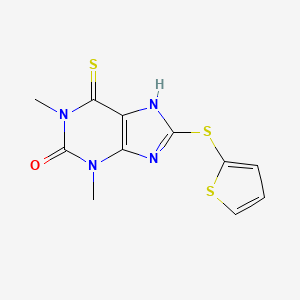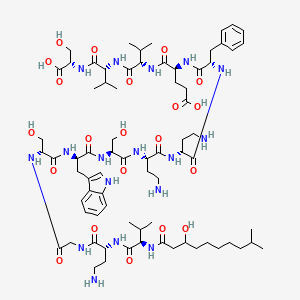
Tridecaptin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Tridecaptine C est un membre de la famille des tridecaptines, qui sont des peptides antibactériens non ribosomiques. Ces peptides présentent une activité puissante contre les bactéries Gram-négatives en ciblant le précurseur lipidique II du peptidoglycane sur la face externe de la membrane interne, perturbant ainsi la force proton-motrice . Les tridecaptines sont connues pour leur structure linéaire, ce qui les rend très facilement modifiables par synthèse .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La Tridecaptine C peut être synthétisée par synthèse peptidique non ribosomique (NRPS). Cette méthode implique l'utilisation de complexes multi-enzymatiques qui assemblent le peptide de manière progressive. La structure linéaire des tridecaptines permet de créer divers analogues synthétiques, améliorant ainsi l'activité antimicrobienne et la stabilité .
Méthodes de production industrielle : La production industrielle de la Tridecaptine C implique généralement la fermentation microbienne ou la synthèse chimique. La fermentation microbienne utilise des micro-organismes génétiquement modifiés pour produire le peptide, tandis que la synthèse chimique implique l'assemblage progressif du peptide en utilisant des techniques de synthèse peptidique en phase solide (SPPS) .
Analyse Des Réactions Chimiques
Types de réactions : La Tridecaptine C subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la structure du peptide, améliorant potentiellement ses propriétés antimicrobiennes.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques au sein du peptide.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, modifiant ainsi l'activité et la stabilité du peptide.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Agents halogénants, agents alkylants.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers analogues de la Tridecaptine C avec une activité antimicrobienne, une stabilité et un coût de synthèse réduits .
4. Applications de la recherche scientifique
La Tridecaptine C a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour l'étude de la synthèse et de la modification de peptides non ribosomiques.
Biologie : Enquête sur son rôle dans la perturbation des membranes cellulaires bactériennes et son potentiel en tant qu'agent antimicrobien.
Médecine : Exploration comme agent thérapeutique potentiel pour le traitement des infections causées par des bactéries Gram-négatives.
Industrie : Utilisée dans le développement de nouveaux agents antimicrobiens et comme outil pour l'étude des mécanismes de résistance bactérienne
5. Mécanisme d'action
La Tridecaptine C exerce ses effets en se liant à la version Gram-négative du précurseur lipidique II du peptidoglycane sur la face externe de la membrane interne. Cette liaison perturbe la force proton-motrice, entraînant la mort des cellules bactériennes. La structure linéaire de la Tridecaptine C permet des modifications synthétiques qui peuvent améliorer son activité antimicrobienne et sa stabilité .
Composés similaires :
Tridecaptine A : Structure similaire, mais avec des compositions en acides aminés et des structures de queue lipidique différentes.
Tridecaptine B : Un autre membre de la famille des tridecaptines avec des variations dans sa séquence d'acides aminés.
Unicité de la Tridecaptine C : La Tridecaptine C est unique en raison de sa composition spécifique en acides aminés et de sa structure de queue lipidique, qui contribuent à son activité puissante contre les bactéries Gram-négatives. Sa structure linéaire la rend également très facilement modifiable par synthèse, permettant la création de divers analogues avec des propriétés améliorées .
Applications De Recherche Scientifique
Tridecaptin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying non-ribosomal peptide synthesis and modification.
Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-negative bacteria.
Industry: Used in the development of new antimicrobial agents and as a tool for studying bacterial resistance mechanisms
Mécanisme D'action
Tridecaptin C exerts its effects by binding to the Gram-negative version of the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane. This binding disrupts the proton-motive force, leading to bacterial cell death. The linear structure of this compound allows for synthetic modifications that can enhance its antimicrobial activity and stability .
Comparaison Avec Des Composés Similaires
Tridecaptin A: Similar in structure but with different amino acid compositions and lipid tail structures.
Tridecaptin B: Another member of the tridecaptin family with variations in its amino acid sequence.
Uniqueness of Tridecaptin C: this compound is unique due to its specific amino acid composition and lipid tail structure, which contribute to its potent activity against Gram-negative bacteria. Its linear structure also makes it highly amenable to synthetic modification, allowing for the creation of various analogues with enhanced properties .
Propriétés
Numéro CAS |
67922-31-0 |
|---|---|
Formule moléculaire |
C74H117N17O21 |
Poids moléculaire |
1580.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[(3-hydroxy-9-methyldecanoyl)amino]-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H117N17O21/c1-39(2)17-11-9-14-20-45(95)33-57(96)89-60(40(3)4)71(108)84-49(25-28-75)63(100)79-35-58(97)80-54(36-92)69(106)86-53(32-44-34-78-47-22-16-15-21-46(44)47)68(105)87-55(37-93)70(107)83-50(26-29-76)64(101)82-51(27-30-77)65(102)85-52(31-43-18-12-10-13-19-43)67(104)81-48(23-24-59(98)99)66(103)90-62(42(7)8)73(110)91-61(41(5)6)72(109)88-56(38-94)74(111)112/h10,12-13,15-16,18-19,21-22,34,39-42,45,48-56,60-62,78,92-95H,9,11,14,17,20,23-33,35-38,75-77H2,1-8H3,(H,79,100)(H,80,97)(H,81,104)(H,82,101)(H,83,107)(H,84,108)(H,85,102)(H,86,106)(H,87,105)(H,88,109)(H,89,96)(H,90,103)(H,91,110)(H,98,99)(H,111,112)/t45?,48-,49+,50-,51+,52-,53+,54+,55-,56-,60+,61+,62-/m0/s1 |
Clé InChI |
WPHNALIPTSADPN-JCGBKWPZSA-N |
SMILES isomérique |
CC(C)CCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)O |
SMILES canonique |
CC(C)CCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



